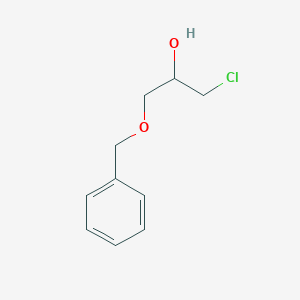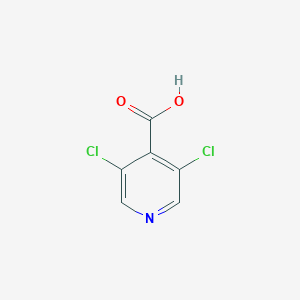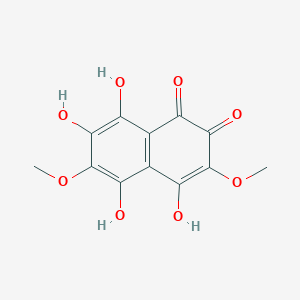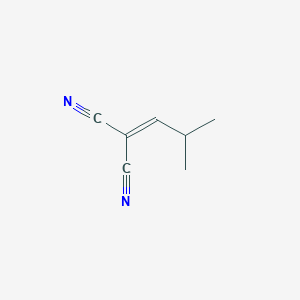
Molybdenum-92
概要
説明
Molybdenum-92 is a stable isotope of the element molybdenum, characterized by having 42 protons and 50 neutrons in its nucleus . It plays a significant role in nuclear astrophysics, particularly in nucleosynthesis processes within stars, contributing to the formation of heavier elements through various fusion reactions .
準備方法
Synthetic Routes and Reaction Conditions: Molybdenum-92 can be isolated from naturally occurring molybdenum through isotope separation techniques such as gas centrifugation and electromagnetic separation. These methods exploit the slight differences in mass between the isotopes to achieve separation.
Industrial Production Methods: Industrial production of molybdenum typically involves the extraction of molybdenum from its primary ore, molybdenite (molybdenum disulfide, MoS₂). The ore is first concentrated by flotation, then roasted in an excess of air to yield molybdenum trioxide (MoO₃). This oxide is then reduced with hydrogen to produce molybdenum metal . The isotopic separation of this compound from the other naturally occurring isotopes is a specialized process that may involve advanced techniques like laser isotope separation.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Oxygen gas at high temperatures.
Reduction: Hydrogen gas at elevated temperatures.
Substitution: Halogens like fluorine and chlorine under controlled conditions.
Major Products:
Oxidation: Molybdenum trioxide (MoO₃).
Reduction: Molybdenum metal.
Substitution: Molybdenum hexafluoride (MoF₆), molybdenum pentachloride (MoCl₅).
科学的研究の応用
Molybdenum-92 has a wide range of applications in scientific research:
作用機序
Molybdenum-92 exerts its effects primarily through its role in molybdenum-containing enzymes. These enzymes catalyze oxygen transfer reactions by cycling molybdenum between its +4 and +6 oxidation states . This enables the transfer of oxygen atoms and electrons, which is crucial for processes like purine metabolism, aldehyde detoxification, and sulfur amino acid metabolism .
類似化合物との比較
- Molybdenum-94
- Molybdenum-95
- Molybdenum-96
- Molybdenum-97
- Molybdenum-98
- Molybdenum-100
Comparison: Molybdenum-92 is unique among its isotopes due to its specific role in nuclear astrophysics and its stable nature . While other isotopes like molybdenum-99 are used in medical imaging and diagnostics, this compound’s stability makes it particularly valuable for long-term studies and applications .
特性
IUPAC Name |
molybdenum-92 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo/i1-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKXTWBITQBERF-AHCXROLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[92Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mo | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931241 | |
| Record name | (~92~Mo)Molybdenum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.906807 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14191-67-4 | |
| Record name | Molybdenum, isotope of mass 92 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~92~Mo)Molybdenum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














